

Ibiglustat Succinate for Substrate Reduction Therapy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Ibiglustat succinate	
Cat. No.:	B12419537	Get Quote

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Introduction

Ibiglustat succinate, also known as Venglustat, is a potent, orally available, and brain-penetrant inhibitor of glucosylceramide synthase (GCS).[1][2][3][4] GCS is the key enzyme responsible for the first committed step in the biosynthesis of most glycosphingolipids (GSLs). In several lysosomal storage disorders (LSDs), genetic defects in the enzymes responsible for GSL degradation lead to their accumulation, causing cellular dysfunction and progressive multisystem disease. Substrate reduction therapy (SRT) with Ibiglustat aims to decrease the rate of GSL synthesis, thereby reducing the accumulation of these substrates and ameliorating the clinical manifestations of these disorders. This document provides detailed application notes and protocols for researchers studying **Ibiglustat succinate** in the context of SRT.

Mechanism of Action

Ibiglustat succinate is a small molecule inhibitor that targets glucosylceramide synthase (GCS), the enzyme that catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide (GlcCer).[5] GlcCer is the precursor for a wide range of complex glycosphingolipids. By inhibiting GCS, Ibiglustat reduces the production of GlcCer and its downstream derivatives, such as globotriaosylceramide (Gb3 or GL-3) in Fabry disease, and ganglioside GM2 in Tay-Sachs and Sandhoff diseases. This reduction in substrate biosynthesis helps to restore the balance between the synthesis and impaired degradation of GSLs in various LSDs.



Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of **Ibiglustat succinate**.

Table 1: In Vitro Efficacy of Ibiglustat (Venglustat)

Assay Type	System	IC50	Reference
GCS Enzyme Assay	MDCK cell lysate	76.5 nM	
GCS Cellular Assay	K562 cells	165 nM	_

Table 2: Clinical Efficacy of Ibiglustat (Venglustat) in Fabry Disease



Paramete r	Timepoint	Venglusta t Treatmen t	Comparat or	Mean Differenc e	p-value	Referenc e
Plasma GL-3 Reduction	6 Months	Mean reduction of 3.62 μg/mL	Placebo (mean reduction of 1.06 µg/mL)	-2.56 μg/mL	< 0.001	
Plasma GL-3 Reduction	24 Months	Continued decline	Agalsidase beta	-1.8 μg/mL	< 0.05	
Plasma GL-3 Reduction	36 Months	Continued decline	Agalsidase beta	-2.35 μg/mL	< 0.01	_
GL-3 Inclusions in Skin Capillary Endotheliu m (Volume Fraction)	26 Weeks	-0.06 (SD 0.03) from baseline	N/A	N/A	0.0010	_
GL-3 Inclusions in Skin Capillary Endotheliu m (Volume Fraction)	156 Weeks	-0.12 (SD 0.04) from baseline	N/A	N/A	0.0008	

Table 3: Clinical Efficacy of Ibiglustat (Venglustat) in Gaucher Disease Type 3



Biomarker	Matrix	Treatment Duration	Median Percent Reduction (Interquartile Range)	Reference
Glucosylceramid e	Plasma	1 Year	78% (72, 84)	
Glucosylceramid e	CSF	1 Year	81% (77, 83)	
Glucosylsphingo sine	Plasma	1 Year	56% (41, 60)	_
Glucosylsphingo sine	CSF	1 Year	70% (46, 76)	

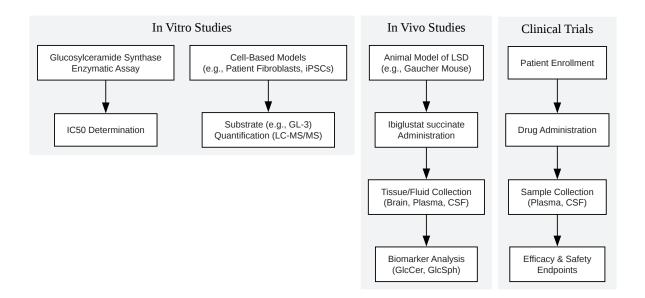
Table 4: Clinical Efficacy of Ibiglustat (Venglustat) in GM2 Gangliosidosis

Biomark er	Matrix	Treatme nt Duratio n	Venglus tat Group	Placebo Group	Mean Differen ce	p-value	Referen ce
GM2 Gangliosi de	CSF	104 Weeks	47.6% decrease	11.3% decrease	-36.2%	< 0.0001	

Signaling Pathway and Experimental Workflow Diagrams







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- To cite this document: BenchChem. [Ibiglustat Succinate for Substrate Reduction Therapy: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12419537#ibiglustat-succinate-for-substrate-reduction-therapy-studies]

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